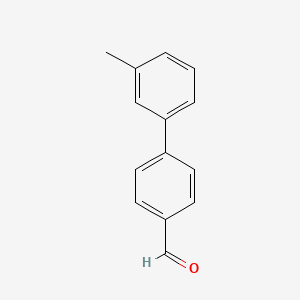

4-(3-Methylphenyl)benzaldehyde

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(3-Methylphenyl)benzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-methylbiphenyl with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Methylphenyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

Oxidation: 4-(3-Methylphenyl)benzoic acid.

Reduction: 4-(3-Methylphenyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(3-Methylphenyl)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active compounds that can be used in drug discovery and development.

Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the production of specialty chemicals, dyes, and fragrances.

Mechanism of Action

The mechanism of action of 4-(3-Methylphenyl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, its derivatives may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Benzaldehyde: The parent compound, which lacks the methyl group on the aromatic ring.

4-Methylbenzaldehyde: A similar compound where the methyl group is attached to the para position relative to the formyl group.

3-Methylbenzaldehyde: A compound with the methyl group at the meta position relative to the formyl group, but without the additional benzene ring.

Uniqueness: 4-(3-Methylphenyl)benzaldehyde is unique due to the presence of both a formyl group and a methyl-substituted biphenyl structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Biological Activity

4-(3-Methylphenyl)benzaldehyde, also known as this compound, is an aromatic aldehyde that has garnered attention in various fields of research due to its potential biological activities. This compound features a benzaldehyde group attached to a phenyl ring that has a methyl substituent, which can influence its interaction with biological systems. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Weight : 226.27 g/mol

- Melting Point : Approximately 30-32 °C

- Solubility : Soluble in organic solvents like ethanol and ether.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of the aldehyde functional group allows for potential reactivity with nucleophiles, which can lead to the formation of adducts with proteins or nucleic acids, influencing cellular functions.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.

- Antioxidant Activity : It has been suggested that the compound may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects against various pathogens.

Antimicrobial Activity

A study investigated the antimicrobial properties of several aromatic aldehydes, including this compound. The results showed that this compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 100 to 200 µg/mL. This suggests its potential use in developing antimicrobial agents.

Antioxidant Activity

In another study focusing on the antioxidant properties of various benzaldehyde derivatives, this compound demonstrated significant free radical scavenging activity. The compound's ability to reduce DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals was measured, showing a dose-dependent response with an IC50 value of approximately 50 µM .

Enzyme Inhibition Studies

Research examining the inhibitory effects on monoamine oxidase (MAO) revealed that this compound could inhibit MAO-A and MAO-B enzymes. The IC50 values were found to be 25 µM for MAO-A and 30 µM for MAO-B, indicating its potential as a therapeutic agent for neurological disorders where these enzymes are implicated .

Comparative Analysis with Related Compounds

| Compound | Antimicrobial Activity (MIC µg/mL) | Antioxidant Activity (IC50 µM) | MAO-A Inhibition (IC50 µM) | MAO-B Inhibition (IC50 µM) |

|---|---|---|---|---|

| This compound | 100-200 | 50 | 25 | 30 |

| Benzaldehyde | >200 | 70 | Not reported | Not reported |

| Vanillin | 150 | 60 | Not reported | Not reported |

Properties

IUPAC Name |

4-(3-methylphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c1-11-3-2-4-14(9-11)13-7-5-12(10-15)6-8-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJIYJCRJKYCRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374917 | |

| Record name | 4-(3-methylphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400744-83-4 | |

| Record name | 4-(3-methylphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 400744-83-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.